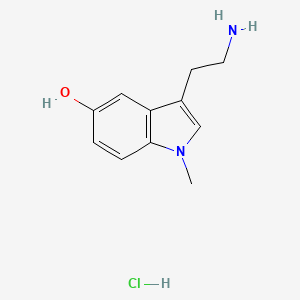

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride

Vue d'ensemble

Description

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound is structurally related to tryptamine, a well-known neurotransmitter, and shares similarities with other biologically active indole derivatives such as serotonin and melatonin .

Mécanisme D'action

Target of Action

The compound “3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride”, also known as Tryptamine , primarily targets the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These targets play a crucial role in the metabolism of biogenic amines, including neurotransmitters and trace amines.

Mode of Action

Tryptamine interacts with its targets by binding to the active sites of these enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing the metabolism of biogenic amines.

Biochemical Pathways

Tryptamine is involved in the Tryptophan Metabolism pathway . It is a derivative of the amino acid tryptophan and can be converted into various other compounds, including serotonin and melatonin . These compounds play key roles in various physiological processes, including mood regulation, sleep, and circadian rhythm .

Pharmacokinetics

It is known that tryptamine is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of Tryptamine’s action are largely dependent on its metabolism into other compounds. For example, its conversion into serotonin can influence mood and behavior, while its conversion into melatonin can affect sleep and circadian rhythms .

Action Environment

The action, efficacy, and stability of Tryptamine can be influenced by various environmental factors. For instance, the presence of other compounds, such as enzymes and cofactors, can affect its metabolism and hence its action. Additionally, factors such as pH and temperature can influence its stability and activity .

Analyse Biochimique

Biochemical Properties

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride, due to its structural similarity to tryptamine , may interact with various enzymes, proteins, and other biomolecules. Tryptamine is known to interact with trace amine-associated receptors in the mammalian brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . Therefore, it is plausible that this compound may have similar interactions.

Cellular Effects

Given its structural similarity to dopamine , it may influence cell function by modulating neurotransmitter systems. Dopamine, for instance, plays a crucial role in reward-motivated behavior and motor control .

Molecular Mechanism

Based on its structural similarity to tryptamine , it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Studies on similar compounds like tryptamine have shown that their effects can change over time .

Metabolic Pathways

It is likely to be involved in pathways related to indole derivatives, given its structural similarity to tryptamine .

Transport and Distribution

Based on its structural similarity to tryptamine , it may interact with various transporters and binding proteins.

Subcellular Localization

Related compounds like tryptamine are known to be localized in specific compartments or organelles .

Méthodes De Préparation

The synthesis of 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride can be achieved through several synthetic routesThe final step involves the conversion of the free base to its hydrochloride salt .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often affecting the indole ring or the aminoethyl side chain.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but often include a range of oxidized, reduced, or substituted indole derivatives .

Applications De Recherche Scientifique

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.

Comparaison Avec Des Composés Similaires

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride is similar to other indole derivatives such as:

Tryptamine: Shares structural similarities and is also a neurotransmitter.

Serotonin: A well-known neurotransmitter with similar indole structure.

Melatonin: A hormone involved in regulating sleep-wake cycles.

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential .

Activité Biologique

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride, also known as a derivative of tryptamine, is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is fundamental to many biologically active molecules. The presence of an aminoethyl group enhances its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClN₃O |

| Molecular Weight | 201.66 g/mol |

| Solubility | Soluble in water |

| Structural Similarity | Related to tryptamine and serotonin |

This compound functions primarily through its interaction with various receptors and enzymes:

- Target Enzymes : It acts on aralkylamine dehydrogenase light and heavy chains, influencing the metabolism of tryptophan into serotonin and melatonin, which are crucial for mood regulation and sleep cycles.

- Biochemical Pathways : The compound is involved in the tryptophan metabolism pathway, leading to the production of neurotransmitters that affect neurological functions.

Neurotransmitter Activity

Due to its structural similarity to serotonin, this compound may function as a neurotransmitter or neuromodulator. Studies indicate that it can influence mood and behavior by modulating serotonin levels in the brain .

Antioxidant Properties

Research has shown that indole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. While specific data for this compound is limited, related compounds have demonstrated efficacy against various bacterial strains, suggesting a potential for similar activity .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of indole derivatives in models of Parkinson's disease. The results indicated that compounds similar to this compound could reduce neuronal death by modulating oxidative stress pathways .

Antimicrobial Efficacy

Another study focused on the synthesis of various indole derivatives and their antibacterial activities against Gram-positive and Gram-negative bacteria. Compounds exhibited minimum inhibitory concentrations (MIC) in the range of 20–40 µM against resistant strains, indicating promising antimicrobial properties .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution due to its solubility in water. Its metabolism likely involves conversion into active metabolites that exert physiological effects through various pathways, including serotonin synthesis .

Propriétés

IUPAC Name |

3-(2-aminoethyl)-1-methylindol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-13-7-8(4-5-12)10-6-9(14)2-3-11(10)13;/h2-3,6-7,14H,4-5,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYSRQLTJLNBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)O)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73536-92-2 | |

| Record name | 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.